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molecular formula C9H9BrN2 B2446811 6-bromo-2,4-dimethyl-1H-benzimidazole CAS No. 215239-69-3

6-bromo-2,4-dimethyl-1H-benzimidazole

Cat. No. B2446811
M. Wt: 225.089
InChI Key: GXRBMCDGVSZJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318762B2

Procedure details

To a solution of 5-bromo-3-methylbenzene-1,2-diamine (201 mg, 1.00 mmol) in EtOH (15 mL) was added 5 N HCl (4 mL). The mixture was heated at reflux before addition of 2,4-pentanedione (200 mg, 0.21 mL, 2.0 mmol). Heating was continued for 45 minutes before analysis indicated the reaction was complete. The reaction was cooled to room temperature, neutralized with saturated aqueous NaHCO3 and extracted with CHCl3. The organic layer was washed with saturated aqueous NaCl, dried over MgSO4, filtered, concentrated and dried to afford 6-bromo-2,4-dimethyl-1H-benzimidazole (217 mg, 96%).
Quantity
201 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([NH2:9])=[C:4]([CH3:10])[CH:3]=1.Cl.[CH3:12][C:13](=O)CC(=O)C.C([O-])(O)=O.[Na+]>CCO>[Br:1][C:2]1[CH:3]=[C:4]([CH3:10])[C:5]2[N:9]=[C:12]([CH3:13])[NH:8][C:6]=2[CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
201 mg
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)N)N)C
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.21 mL
Type
reactant
Smiles
CC(CC(C)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
Heating
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC=1C=C(C2=C(NC(=N2)C)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 217 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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